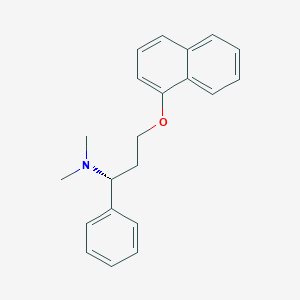
(R)-Dapoxetine
描述
®-Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is the enantiomer of dapoxetine, meaning it is one of two mirror-image forms of the molecule. This compound has gained attention due to its rapid onset of action and short half-life, making it suitable for on-demand treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dapoxetine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the key intermediate, ®-3-chloropropiophenone.
Grignard Reaction: The intermediate undergoes a Grignard reaction with 1-bromo-3-chloropropane to form ®-3-chloro-1-phenylpropan-1-ol.
Oxidation: The alcohol is then oxidized to form ®-3-chloro-1-phenylpropan-1-one.
Amination: The ketone undergoes reductive amination with dimethylamine to yield ®-dapoxetine.
Industrial Production Methods
Industrial production of ®-Dapoxetine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
®-Dapoxetine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert ®-Dapoxetine to its corresponding alcohol.
Substitution: Halogen substitution reactions can modify the chlorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Oxidation of ®-Dapoxetine can lead to the formation of N-desmethyl dapoxetine and other metabolites.
Reduction: Reduction reactions yield ®-3-chloro-1-phenylpropan-1-ol.
Substitution: Halogen substitution can produce various halogenated derivatives of ®-Dapoxetine.
科学研究应用
®-Dapoxetine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of enantioselective synthesis and chiral resolution.
Biology: Research on ®-Dapoxetine focuses on its effects on serotonin reuptake and its potential use in treating other serotonin-related disorders.
Medicine: Beyond its primary use for premature ejaculation, ®-Dapoxetine is being investigated for its potential in treating depression and anxiety disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
®-Dapoxetine exerts its effects by inhibiting the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotoninergic neurotransmission, which is believed to play a key role in delaying ejaculation. The molecular targets include the serotonin transporter and various serotonin receptors, which modulate the release and reuptake of serotonin.
相似化合物的比较
Similar Compounds
Fluoxetine: Another SSRI used primarily for the treatment of depression.
Sertraline: An SSRI used for depression, anxiety, and other mood disorders.
Paroxetine: An SSRI with applications in treating depression, anxiety, and post-traumatic stress disorder.
Uniqueness of ®-Dapoxetine
®-Dapoxetine is unique among SSRIs due to its rapid onset of action and short half-life, making it particularly suitable for on-demand treatment of premature ejaculation. Unlike other SSRIs, which are typically used for chronic conditions, ®-Dapoxetine’s pharmacokinetic profile allows for flexible dosing and minimizes the risk of long-term side effects.
属性
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


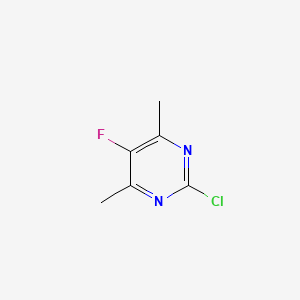
![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)
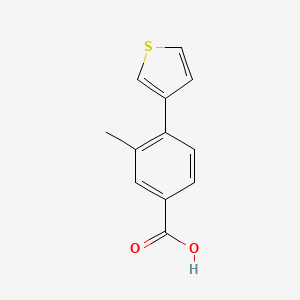
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)
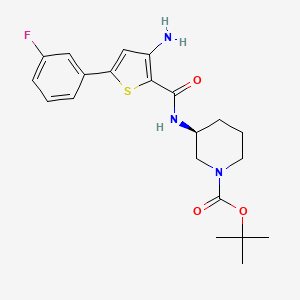
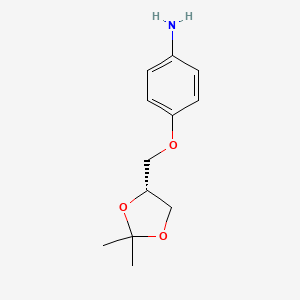
![7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)
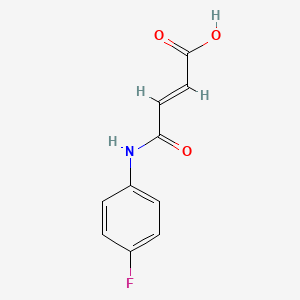
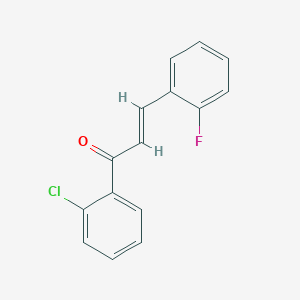
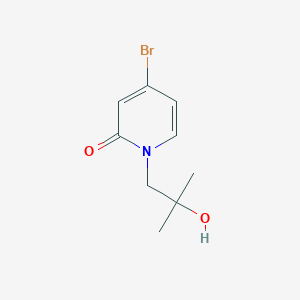
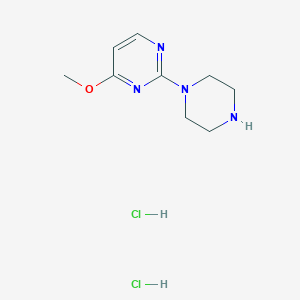
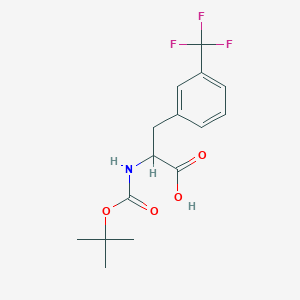
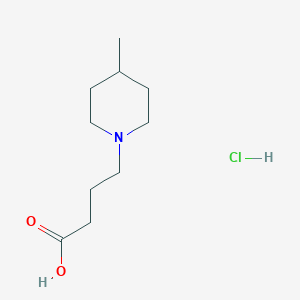
![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
